[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine
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Overview
Description
[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C9H15NO. It is a derivative of cyclopropylmethanamine, featuring a cyclopropyl group attached to a methanamine moiety, and a dihydro-2H-pyran-4-yl group. This compound is of interest in various scientific research applications due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropanation: : The starting material, a suitable cyclopropyl precursor, undergoes cyclopropanation to form the cyclopropyl group.
Formation of the Dihydro-2H-pyran-4-yl Group: : This involves the reaction of the cyclopropyl group with a dihydro-2H-pyran-4-yl derivative under specific conditions.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to achieve the desired product. Large-scale production may involve the use of catalysts and specific solvents to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a precursor for the synthesis of biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry. It can be used to develop new drugs or as a starting material for the synthesis of pharmaceuticals.
Industry
In the chemical industry, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in industrial processes.
Mechanism of Action
The mechanism by which [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanamine: : A simpler analog without the dihydro-2H-pyran-4-yl group.
Dihydro-2H-pyran-4-yl derivatives: : Compounds containing the dihydro-2H-pyran-4-yl group but lacking the cyclopropylmethanamine moiety.
Uniqueness
The uniqueness of [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine lies in its combination of the cyclopropyl group and the dihydro-2H-pyran-4-yl group, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1H,2-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBBMQOOAGWCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2(CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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